![molecular formula C24H19FN4O2S2 B2503523 2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 959518-87-7](/img/structure/B2503523.png)
2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C25H21FN4O3S . It contains several functional groups, including a fluorophenyl group, a methylsulfanyl group, an imidazoquinazolin group, and a thiophenylmethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 476.5 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . Its rotatable bond count is 8 . The exact mass and monoisotopic mass is 476.13183988 g/mol . The topological polar surface area is 113 Ų . The heavy atom count is 34 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study on the design, synthesis, and antimicrobial activities of quinazolinone derivatives, including structures similar to the specified compound, has been conducted. These derivatives have been synthesized through a series of reactions starting with fluoroaniline and tested for their antimicrobial effectiveness against various gram-positive and gram-negative bacteria. Compounds within this series have shown promising antimicrobial properties, making them potential candidates for further development into antimicrobial agents (Alagarsamy et al., 2016).
Anticancer and Antimicrobial Potential
Another study explored the synthesis and biological activity of novel sulphonamide derivatives, which are structurally related to the specified compound. These derivatives displayed significant antimicrobial activity and were also evaluated for their potential anticancer properties. The research suggests a correlation between the structural features of these compounds and their biological activity, highlighting their potential as templates for the development of new anticancer and antimicrobial drugs (Fahim & Ismael, 2019).
Inhibitory Effects on TGF-beta Receptor
Compounds within the 2-aminoimidazole class, related to the specified compound, have been identified as potent inhibitors of the TGF-beta receptor, which plays a crucial role in various biological processes including cancer progression. This research presents these compounds as attractive candidates for further optimization due to their significant inhibitory activity combined with a favorable pharmacokinetic profile (Bonafoux et al., 2009).
Antioxidant Properties
A study on the synthesis and antioxidant activity of amidomethane sulfonyl-linked bis heterocycles, which are structurally related to the specified compound, revealed that these derivatives possess excellent antioxidant activities. One of the synthesized compounds showed superior antioxidant activity compared to the standard Ascorbic acid, suggesting the potential of these compounds in oxidative stress-related therapeutic applications (Talapuru et al., 2014).
Antihistaminic Agents
Research into novel quinazolinone derivatives as potential H1-antihistaminic agents has led to the synthesis of compounds that significantly protect against histamine-induced bronchospasm in guinea pigs. These findings suggest the viability of these compounds as a new class of H1-antihistaminic agents, with some showing negligible sedation compared to standard treatments (Alagarsamy & Parthiban, 2013).
Mécanisme D'action
Target of Action
GNF-Pf-3833, also known as 2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, PfMFR3, leading to decreased sensitivity to GNF-Pf-3833 and other compounds that have a mitochondrial mechanism of action . It’s worth noting that mutations in PfMFR3 provided no protection against compounds that act in the food vacuole or the cytosol .
Biochemical Pathways
The affected biochemical pathways involve the mitochondrial transport system . The compound’s interaction with PfMFR3 affects the mitochondrial mechanism of action, which is crucial for the survival and functioning of the Plasmodium falciparum parasite .
Pharmacokinetics
The compound’s interaction with the mitochondrial transport system suggests it is absorbed and distributed to the site of action effectively .
Result of Action
The molecular and cellular effects of GNF-Pf-3833’s action involve the disruption of the mitochondrial transport system in Plasmodium falciparum, leading to decreased sensitivity to the compound and other drugs with a similar mechanism of action .
Safety and Hazards
Propriétés
IUPAC Name |
2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S2/c25-16-6-3-5-15(11-16)14-33-24-28-19-9-2-1-8-18(19)22-27-20(23(31)29(22)24)12-21(30)26-13-17-7-4-10-32-17/h1-11,20H,12-14H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOKRTCFXABJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)F)CC(=O)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2503440.png)
![8-(Azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2503441.png)
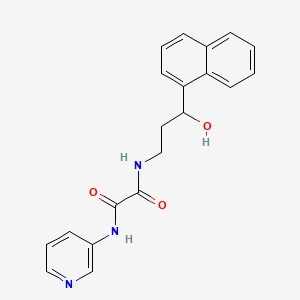
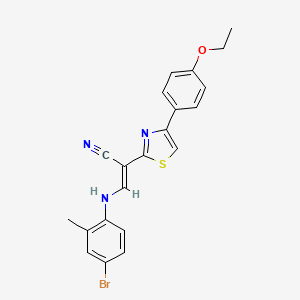
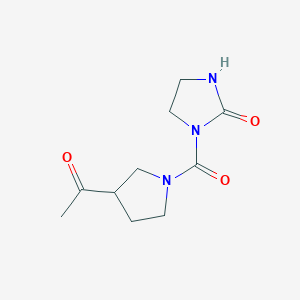
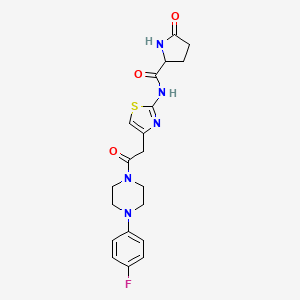
![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B2503449.png)

![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)
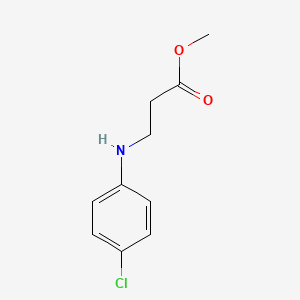
![Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2503458.png)


![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)